2-(4-(isopropylsulfonyl)phenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
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Overview
Description
2-(4-(isopropylsulfonyl)phenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isopropylsulfonyl group, a methoxy group, and a pyrrolidinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the isopropylsulfonylphenyl intermediate: This step involves the sulfonylation of a phenyl ring with isopropylsulfonyl chloride under basic conditions.
Introduction of the methoxy group: The methoxy group is introduced via methylation of a hydroxyl-substituted phenyl ring using methyl iodide and a base.
Coupling with the pyrrolidinone moiety: The final step involves the coupling of the isopropylsulfonylphenyl and methoxyphenyl intermediates with a pyrrolidinone derivative under amide bond-forming conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-(isopropylsulfonyl)phenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl-substituted derivatives.
Reduction: Formation of sulfide-substituted derivatives.
Substitution: Formation of various nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the context of enzyme inhibition or receptor modulation.
Mechanism of Action
The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-((3-(2-oxopyrrolidin-1-yl)propyl)amino)sulfonyl)benzoic acid
- Phenyl boronic acid (PBA) containing BODIPY dyes
Uniqueness
2-(4-(isopropylsulfonyl)phenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-15(2)30(27,28)18-9-6-16(7-10-18)13-21(25)23-17-8-11-20(29-3)19(14-17)24-12-4-5-22(24)26/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRBGSPJHDFFFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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